molecular formula C18H17NO B2964037 N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2411199-77-2

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B2964037
CAS No.: 2411199-77-2
M. Wt: 263.34
InChI Key: CCBUJCDLGUNOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of indenyl derivatives. This compound features a phenyl group attached to a dihydroindenyl moiety, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(6-phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-2-18(20)19-17-11-10-14-8-9-15(12-16(14)17)13-6-4-3-5-7-13/h2-9,12,17H,1,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBUJCDLGUNOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indenyl Moiety: The initial step involves the synthesis of the 6-phenyl-2,3-dihydro-1H-inden-1-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with prop-2-enamide. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)acetamide
  • N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)butanamide
  • N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)pentanamide

Uniqueness

N-(6-Phenyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its prop-2-enamide group allows for unique reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.